molecular formula C15H16N2O2 B5866845 2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide

2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5866845
M. Wt: 256.30 g/mol
InChI Key: DLNIEGNAQICQGT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of acetamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound also interacts with the GABA-A receptor, leading to its anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to possess antitumor effects, inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to possess significant antioxidant properties, protecting cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide is its wide range of pharmacological activities, making it a potential candidate for the treatment of various diseases. This compound is also relatively easy to synthesize, with high yields and purity achievable. However, one of the limitations of this compound is its poor solubility in water, making it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide. One potential direction is the development of novel formulations of this compound that improve its solubility and bioavailability. Another direction is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, paving the way for the development of safe and effective therapeutic agents.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide involves the reaction between 4-methoxybenzaldehyde and 4-pyridinemethanamine in the presence of acetic anhydride and glacial acetic acid. The resulting product is then purified through recrystallization using ethanol. This method has been optimized to produce high yields of this compound with purity greater than 95%.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. This compound has also been shown to possess significant antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-4-2-12(3-5-14)10-15(18)17-11-13-6-8-16-9-7-13/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNIEGNAQICQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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